Docosapentaenoic Acid

Description

Structure

3D Structure

Properties

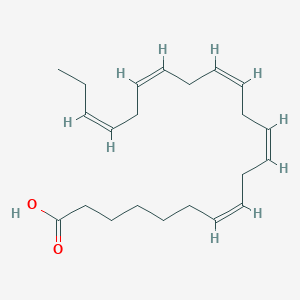

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFFSWGQGVEMMI-JLNKQSITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074758 |

Source

|

| Record name | Clupanodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Docosapentaenoic acid (22n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-45-3 |

Source

|

| Record name | Clupanodonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clupanodonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clupanodonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLUPANODONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS3OZT14QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosapentaenoic acid (22n-3) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Synthesis and Metabolism of n-3 and n-6 Docosapentaenoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid with five double bonds, exists in two primary isomeric forms: n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These isomers are not interconvertible in mammals and originate from the essential fatty acids alpha-linolenic acid (ALA) and linoleic acid (LA), respectively. While often overshadowed by their more famous counterparts, eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and arachidonic acid (AA), both n-3 and n-6 DPA are bioactive molecules with distinct and sometimes competing roles in cellular signaling and metabolism. This technical guide provides an in-depth exploration of the synthesis and metabolic fates of n-3 and n-6 DPA, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support advanced research and drug development endeavors.

Synthesis of n-3 and n-6 DPA

The biosynthesis of n-3 and n-6 DPA from their 20-carbon precursors is a multi-step process involving a series of elongation and desaturation reactions catalyzed by specific enzymes. The key enzymes in these pathways are the elongases (ELOVL2 and ELOVL5) and fatty acid desaturases (FADS1 and FADS2).

The n-3 DPA Synthesis Pathway

The synthesis of n-3 DPA (22:5n-3) begins with eicosapentaenoic acid (EPA, 20:5n-3). EPA is elongated to n-3 DPA in a two-step process.[1][2] This conversion is a critical juncture in the omega-3 metabolic pathway, positioning n-3 DPA as a direct precursor to docosahexaenoic acid (DHA, 22:6n-3).

The n-6 DPA Synthesis Pathway

The synthesis of n-6 DPA (22:5n-6) starts with arachidonic acid (AA, 20:4n-6). AA is first elongated to adrenic acid (AdA, 22:4n-6), which is then desaturated to form n-6 DPA.[1][2]

Key Enzymes in DPA Synthesis

The elongation of C20 polyunsaturated fatty acids to their C22 counterparts is primarily mediated by the enzyme Elongation of Very Long Chain Fatty Acids Protein 2 (ELOVL2). While ELOVL5 can also elongate C20 fatty acids, ELOVL2 shows a higher specificity for C22 substrates, playing a crucial role in the subsequent conversion of DPA to longer-chain fatty acids.[3] The final desaturation step in the n-6 DPA synthesis pathway is catalyzed by Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the delta-4 position.

Metabolism of n-3 and n-6 DPA

Once synthesized, both n-3 and n-6 DPA can undergo further metabolic transformations, leading to the production of a diverse array of bioactive molecules or being retro-converted to their precursors.

Metabolism of n-3 DPA

-

Conversion to DHA: A primary metabolic fate of n-3 DPA is its conversion to DHA. This process involves a further elongation to a 24-carbon intermediate (24:5n-3), followed by a desaturation step catalyzed by FADS2, and finally, a peroxisomal beta-oxidation to yield DHA.

-

Retroconversion to EPA: n-3 DPA can be retro-converted back to EPA. This retroconversion allows n-3 DPA to act as a reservoir for EPA, ensuring its availability for the synthesis of eicosanoids and other signaling molecules.

-

Formation of Specialized Pro-resolving Mediators (SPMs): n-3 DPA is a substrate for the synthesis of a unique class of anti-inflammatory and pro-resolving lipid mediators. These include resolvins of the D-series (RvD1n-3 DPA, RvD2n-3 DPA, RvD5n-3 DPA), protectins (PD1n-3 DPA), and maresins (MaR1n-3 DPA). These molecules play a crucial role in the resolution of inflammation.

Metabolism of n-6 DPA

-

Retroconversion to Arachidonic Acid: Similar to its n-3 counterpart, n-6 DPA can be retro-converted to its precursor, arachidonic acid. This pathway provides an alternative route for the biosynthesis of AA.

-

Formation of Oxylipins: n-6 DPA can be metabolized by lipoxygenase (LOX) enzymes to produce various hydroxylated derivatives, such as 11-hydroxy-DPA and 14-hydroxy-DPA. These oxylipins have been shown to regulate platelet reactivity.

Quantitative Data on DPA Synthesis and Metabolism

The following tables summarize key quantitative data related to the conversion rates and tissue concentrations of n-3 and n-6 DPA.

| Conversion | Organism/System | Conversion Rate (%) | Reference |

| α-Linolenic Acid to EPA | Young Women | 21 | |

| α-Linolenic Acid to DPA | Young Women | 6 | |

| α-Linolenic Acid to DHA | Young Women | 9 | |

| DHA to EPA (Retroconversion) | Rat Liver | 4.5 ± 0.6 | |

| Docosatetraenoic Acid (22:4n-6) to Arachidonic Acid | Differentiated Rat Astrocytes | 57 | |

| Eicosapentaenoic Acid (20:5n-3) Elongation | Differentiated Rat Astrocytes | 68 | |

| n-3 DPA (22:5n-3) Retroconversion to EPA | Differentiated Rat Astrocytes | 9 |

Table 1: Conversion Rates of n-3 and n-6 Fatty Acids

| Fatty Acid | Tissue/Fluid | Concentration (nmol/ml or as specified) | Reference |

| Unesterified α-LNA | Rat Plasma | 13.9 ± 2.6 | |

| Esterified α-LNA | Rat Plasma | 26.1 ± 2.3 | |

| Unesterified EPA | Rat Plasma | 11.3 ± 5.6 | |

| Esterified EPA | Rat Plasma | 87.6 ± 8.4 | |

| Unesterified DPA | Rat Plasma | 17.1 ± 7.9 | |

| Esterified DPA | Rat Plasma | 59.4 ± 5.8 | |

| Unesterified DHA | Rat Plasma | 13.5 ± 5.1 | |

| Esterified DHA | Rat Plasma | 210 ± 30 | |

| DPA Intake (2013-2014) | US Population | 22.3 ± 0.8 mg/day |

Table 2: Plasma Concentrations and Intake of n-3 Fatty Acids

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DPA synthesis and metabolism.

Lipid Extraction from Tissues (Folch Method)

This protocol is a widely used method for the total lipid extraction from biological samples.

Materials:

-

Tissue sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh the tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the tissue sample.

-

Filter the homogenate to remove solid particles.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate and mix thoroughly.

-

Centrifuge the mixture to separate the phases. The lower phase contains the lipids.

-

Carefully remove the upper aqueous phase.

-

Wash the lower chloroform phase with a small volume of a 1:1 mixture of methanol and water.

-

Evaporate the chloroform under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Store the lipid extract under nitrogen at -20°C or lower to prevent oxidation.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Materials:

-

Lipid extract

-

Methanolic HCl or BF3-methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP5-MS)

Procedure:

-

Derivatization to FAMEs:

-

To the dried lipid extract, add a known volume of methanolic HCl or BF3-methanol.

-

Heat the mixture at 60-100°C for the recommended time (typically 10-60 minutes).

-

Cool the reaction mixture and add hexane and water to extract the FAMEs into the hexane layer.

-

Wash the hexane layer with saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs solution into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to separate the FAMEs.

-

The mass spectrometer is used to identify and quantify the individual FAMEs based on their mass spectra and retention times compared to known standards.

-

Cell Culture for Fatty Acid Metabolism Studies

This protocol describes a general procedure for studying the metabolism of DPA in cultured cells.

Materials:

-

Cell line of interest (e.g., HepG2, Caco-2)

-

Cell culture medium and supplements

-

n-3 DPA or n-6 DPA complexed to fatty acid-free bovine serum albumin (BSA)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a desired density and allow them to adhere and grow to a suitable confluency.

-

Fatty Acid Treatment:

-

Prepare the DPA-BSA complex by dissolving the fatty acid in a small amount of ethanol and then mixing it with a solution of fatty acid-free BSA in serum-free medium.

-

Remove the growth medium from the cells and wash them with phosphate-buffered saline (PBS).

-

Add the medium containing the DPA-BSA complex to the cells.

-

-

Incubation: Incubate the cells for the desired period to allow for the uptake and metabolism of the DPA.

-

Sample Collection:

-

After incubation, wash the cells with PBS to remove any remaining extracellular fatty acids.

-

Harvest the cells by scraping or trypsinization.

-

The cell pellet can then be used for lipid extraction and fatty acid analysis as described in the protocols above.

-

Measurement of Specialized Pro-Resolving Mediators (SPMs) by LC-MS/MS

This protocol provides a general workflow for the extraction and analysis of DPA-derived SPMs.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant, tissue homogenate)

-

Deuterated internal standards for the SPMs of interest

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Methanol, acetonitrile, water, and acetic acid (LC-MS grade)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation and Extraction:

-

Spike the sample with deuterated internal standards.

-

Perform a solid-phase extraction to isolate and concentrate the SPMs. This typically involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the SPMs with an organic solvent like methanol.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol), both containing a small amount of acid (e.g., 0.1% acetic acid), to separate the different SPMs.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target SPMs and their internal standards based on their precursor and product ion transitions.

-

Signaling and Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key synthesis and metabolic pathways of n-3 and n-6 DPA.

Caption: Synthesis and metabolism of n-3 this compound (DPA).

Caption: Synthesis and metabolism of n-6 this compound (DPA).

References

A Technical Guide to the Biochemical Synthesis of Docosapentaenoic Acid (DPA)

Abstract: Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid (PUFA) that exists primarily as two isomers: n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These molecules serve as critical intermediates in the biosynthesis of other long-chain PUFAs, such as docosahexaenoic acid (DHA), and are precursors to potent signaling molecules involved in inflammation and its resolution. The synthesis of DPA is a complex process governed by a series of desaturation and elongation reactions catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes. These two pathways, n-3 and n-6, are not independent; they compete for the same enzymatic machinery, making the regulation of DPA synthesis a crucial control point in lipid metabolism. This technical guide provides an in-depth examination of the biochemical pathways for both n-3 and n-6 DPA synthesis, details the substrate specificity of the key enzymes involved, and presents relevant experimental methodologies for researchers in lipidomics and drug development.

Core Enzymatic Machinery in DPA Synthesis

The endogenous synthesis of DPA from essential fatty acid precursors relies on two key families of enzymes located in the endoplasmic reticulum.

-

Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chains, increasing their degree of unsaturation. In mammals, these are "front-end" desaturases that add a double bond between an existing double bond and the carboxyl group.[1] The primary desaturases in the DPA pathways are FADS2 (Δ6-desaturase) and FADS1 (Δ5-desaturase). FADS2 is widely considered a rate-limiting enzyme in this process.[1][2]

-

Fatty Acid Elongases (ELOVL): These enzymes are responsible for extending the carbon chain of fatty acids, typically by adding two carbons from malonyl-CoA. The condensation reaction catalyzed by ELOVLs is the rate-limiting step in the multi-step elongation process.[3] Several ELOVL isoenzymes exist, with ELOVL5 and ELOVL2 being the most relevant for DPA synthesis due to their specificity for C18-C22 PUFA substrates.[4]

The n-3 DPA (Clupanodonic Acid) Synthesis Pathway

The synthesis of n-3 DPA begins with the essential omega-3 fatty acid, α-linolenic acid (ALA; 18:3n-3). This pathway is a critical step in the production of DHA (22:6n-3), a vital component of neuronal cell membranes.

-

ALA to Eicosapentaenoic Acid (EPA): The initial precursor, ALA, undergoes a series of alternating desaturations and elongations.

-

FADS2 (Δ6-desaturase) converts ALA to Stearidonic Acid (SDA; 18:4n-3).

-

ELOVL5 elongates SDA to Eicosatetraenoic Acid (ETA; 20:4n-3).

-

FADS1 (Δ5-desaturase) converts ETA to Eicosapentaenoic Acid (EPA; 20:5n-3).

-

-

Elongation of EPA to n-3 DPA: EPA is elongated by two carbons to form n-3 DPA (Clupanodonic Acid; 22:5n-3). Both ELOVL5 and ELOVL2 can catalyze this reaction, although ELOVL2 shows significantly higher activity with C20 and C22 PUFAs.

-

Conversion to Docosahexaenoic Acid (DHA): n-3 DPA is a direct intermediate in the final steps of DHA synthesis.

-

ELOVL2 further elongates n-3 DPA to 24:5n-3.

-

FADS2 introduces a final double bond (acting as a Δ6-desaturase on a C24 substrate) to form 24:6n-3.

-

This product is then translocated to peroxisomes, where a single round of β-oxidation shortens the chain to yield DHA (22:6n-3).

-

The n-6 DPA (Osbond Acid) Synthesis Pathway

The synthesis of n-6 DPA starts with the essential omega-6 fatty acid, linoleic acid (LA; 18:2n-6), and proceeds through arachidonic acid (AA), a key molecule in pro-inflammatory signaling.

-

LA to Arachidonic Acid (AA): Similar to the n-3 pathway, LA is converted to AA via sequential desaturation and elongation.

-

FADS2 (Δ6-desaturase) converts LA to Gamma-Linolenic Acid (GLA; 18:3n-6).

-

ELOVL5 elongates GLA to Dihomo-Gamma-Linolenic Acid (DGLA; 20:3n-6).

-

FADS1 (Δ5-desaturase) converts DGLA to Arachidonic Acid (AA; 20:4n-6).

-

-

Elongation of AA to Adrenic Acid: AA is elongated by ELOVL2 or ELOVL5 to form Adrenic Acid (AdA; 22:4n-6).

-

Desaturation to n-6 DPA: Adrenic acid is subsequently desaturated to form n-6 DPA (Osbond Acid; 22:5n-6). This final step is catalyzed by a Δ4-desaturase, a function that is carried out by the FADS2 enzyme.

References

- 1. Desaturase and elongase limiting endogenous long chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elongase Reactions as Control Points in Long-Chain Polyunsaturated Fatty Acid Synthesis | PLOS One [journals.plos.org]

- 3. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Conversion of Eicosapentaenoic Acid (EPA) to Docosapentaenoic Acid (DPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA), a critical step in the biosynthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs). The process is primarily catalyzed by the enzyme ELOVL2, a member of the fatty acid elongase family. Understanding the intricacies of this conversion is paramount for research in lipid metabolism, nutrition, and the development of therapeutics targeting fatty acid-related metabolic disorders.

The Core Biochemical Pathway: From EPA to DPA

The conversion of EPA (20:5n-3) to DPA (22:5n-3) is a key elongation step within the broader omega-3 fatty acid metabolic pathway. This pathway begins with the essential fatty acid alpha-linolenic acid (ALA) and involves a series of desaturation and elongation reactions.[1][2]

The direct elongation of EPA is catalyzed by ELOVL fatty acid elongase 2 (ELOVL2) .[2][3] This enzyme is responsible for the addition of a two-carbon unit to the carboxyl end of EPA, transforming the 20-carbon fatty acid into a 22-carbon fatty acid. ELOVL2 is a multi-pass transmembrane protein located in the endoplasmic reticulum.[4] It is a rate-limiting enzyme in the synthesis of very-long-chain fatty acids.

While other elongases exist, ELOVL2 exhibits a substrate preference for C20 and C22 PUFAs, making it the primary enzyme for the conversion of EPA to DPA.

The overall pathway can be visualized as follows:

Quantitative Data on EPA to DPA Conversion

Quantifying the efficiency and kinetics of the EPA to DPA conversion is crucial for understanding its regulation and for in vitro modeling. While specific Km and Vmax values for human ELOVL2 with EPA as a substrate are not consistently reported across the literature, studies on rat ELOVL2 expressed in yeast provide valuable insights.

| Enzyme | Substrate | Product | Conversion Efficiency (%) | Experimental System |

| Rat ELOVL2 | Eicosapentaenoic Acid (EPA) | This compound (DPA) | Proportionally increases with EPA concentration | Recombinant Saccharomyces cerevisiae |

| Rat ELOVL2 | This compound (DPA) | Tetracosapentaenoic Acid (24:5n-3) | Saturable at higher DPA concentrations | Recombinant Saccharomyces cerevisiae |

| Pavlova salina Δ5-elongase | Eicosapentaenoic Acid (EPA) | This compound (DPA) | 42.4 | Recombinant Saccharomyces cerevisiae |

Note: The conversion efficiency of rat ELOVL2 for EPA to DPA is dependent on the substrate concentration. The subsequent elongation of DPA to 24:5n-3 appears to be a rate-limiting step, as this reaction becomes saturated at lower substrate concentrations than the initial EPA to DPA conversion.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the enzymatic conversion of EPA to DPA.

Heterologous Expression of ELOVL2 in Saccharomyces cerevisiae

This protocol describes the expression of human ELOVL2 in yeast to facilitate functional characterization.

Workflow:

Detailed Steps:

-

Vector Construction: The full-length cDNA of human ELOVL2 is cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Selection and Culture: Transformed yeast cells are selected on a synthetic complete medium lacking the appropriate nutrient for auxotrophic selection. A single colony is then used to inoculate a larger culture.

-

Induction of Expression: Protein expression is induced by transferring the yeast culture to a medium containing galactose.

-

Harvesting: Cells are harvested by centrifugation and can be stored at -80°C until further use.

In Vitro Fatty Acid Elongase Assay

This protocol outlines a method to measure the activity of recombinantly expressed ELOVL2 in converting EPA to DPA. The assay typically uses radiolabeled substrates for sensitive detection.

Workflow:

Materials:

-

Yeast microsomes containing recombinant ELOVL2

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

NADPH

-

Malonyl-CoA (radiolabeled, e.g., [14C]malonyl-CoA)

-

EPA-CoA (or unlabeled EPA and CoA with an acyl-CoA synthetase)

-

Scintillation counter

Procedure:

-

Reaction Setup: A reaction mixture is prepared containing the reaction buffer, NADPH, and yeast microsomes.

-

Initiation: The reaction is initiated by the addition of radiolabeled malonyl-CoA and EPA-CoA.

-

Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination: The reaction is stopped by the addition of a strong base (e.g., KOH).

-

Extraction and Analysis: The fatty acids are extracted, separated (e.g., by thin-layer chromatography or high-performance liquid chromatography), and the radioactivity incorporated into the DPA fraction is quantified using a scintillation counter.

Quantitative Analysis of EPA and DPA by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of fatty acids in biological samples.

Workflow:

Procedure:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a method such as the Folch extraction.

-

Derivatization: The fatty acids within the lipid extract are converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification.

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The abundance of EPA and DPA is quantified by comparing their peak areas to those of known standards.

Site-Directed Mutagenesis to Probe ELOVL2 Function

Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the catalytic activity and substrate specificity of ELOVL2. By systematically changing amino acids in the putative active site or other conserved regions, researchers can identify residues critical for EPA binding and elongation.

Key Findings from Mutagenesis Studies:

-

Conserved Histidine Residues: ELOVL enzymes contain a conserved HxxHH motif that is essential for catalytic activity. Mutating these histidine residues typically results in a complete loss of elongase function.

-

Cysteine Residues: A conserved cysteine residue has been shown to be essential for the activity of some ELO-type elongases, possibly involved in forming a disulfide bond that maintains the enzyme's conformation.

-

Substrate Specificity: Chimeric proteins created by swapping domains between ELOVL2 and other elongases with different substrate specificities (e.g., ELOVL5) have helped to identify regions that determine the preference for C20-C22 PUFAs like EPA. For instance, a single amino acid change can sometimes be sufficient to alter substrate specificity.

Logical Relationship for Site-Directed Mutagenesis Experiment:

Conclusion

The enzymatic conversion of EPA to DPA by ELOVL2 is a fundamental process in omega-3 fatty acid metabolism. This guide has provided an in-depth overview of the core biochemical pathway, available quantitative data, and detailed experimental protocols for studying this conversion. A thorough understanding of the molecular mechanisms governing this reaction, facilitated by techniques such as heterologous expression, enzymatic assays, and site-directed mutagenesis, is essential for advancing our knowledge of lipid biology and for the development of novel therapeutic strategies targeting metabolic health. Further research is warranted to elucidate the precise kinetic parameters of human ELOVL2 and to fully map the structure-function relationships of this important enzyme.

References

The Role of Docosapentaenoic Acid in Membrane Fluidity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA) with five double bonds, has long been recognized as a key intermediate in the metabolic pathway converting eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA). However, emerging research has highlighted that DPA is not merely a transitional molecule but possesses unique biological activities, significantly influencing the biophysical properties of cellular membranes. This technical guide provides a comprehensive overview of the role of DPA in modulating membrane fluidity, a critical parameter for cellular function, signaling, and homeostasis. Drawing upon data from molecular dynamics simulations, nuclear magnetic resonance spectroscopy, and other biophysical techniques, this document aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of DPA's impact on membrane structure and its implications for cellular signaling.

DPA and its Impact on Membrane Biophysical Properties

The incorporation of DPA into the phospholipid bilayer profoundly alters its physical characteristics. The high degree of unsaturation in DPA's acyl chain introduces kinks, disrupting the ordered packing of neighboring lipid molecules and thereby increasing membrane fluidity. This effect is nuanced and differs from that of its more extensively studied counterparts, EPA and DHA.

Quantitative Effects on Membrane Order

The ordering of lipid acyl chains within a membrane is a key determinant of its fluidity. This can be quantified by the deuterium order parameter (SCD), where a lower SCD value indicates a more disordered and fluid membrane. Molecular dynamics (MD) simulations have provided valuable quantitative insights into the comparative effects of DPA, EPA, and DHA on membrane order.

One all-atom MD simulation study compared bilayers composed of 1-stearoyl-2-oleoylphosphatidylcholine (OA-PC) as a monounsaturated control with bilayers containing EPA (18:0-20:5PC), DHA (18:0-22:6PC), and DPA (18:0-22:5PC). The results demonstrated that all three n-3 PUFAs induced a more disordered membrane compared to the monounsaturated control. Notably, EPA-PC exhibited the most disorder, while DPA-PC was the least disordered among the three PUFAs, with its ordering effect being very similar to that of DHA-PC.[1] The addition of cholesterol, a known membrane ordering agent, increased the order in all systems, but this ordering effect was less pronounced in the PUFA-containing membranes.[1]

Another study combining solid-state 2H NMR and molecular dynamics simulations directly compared the properties of membranes containing DPA (18:0(d35)-22:5n6PC) and DHA (18:0(d35)-22:6n3PC). The 2H NMR data revealed that the stearic acid chain paired with DHA had lower order parameters, particularly in the middle of the chain, indicating differences in the packing of hydrocarbon chains compared to the DPA-containing lipid.[2] These findings underscore the subtle but significant differences in how DPA and DHA organize the membrane environment.

| Fatty Acid Composition | SCD (without Cholesterol) | SCD (with 20 mol% Cholesterol) | Reference |

| 1-stearoyl-2-oleoyl-PC (OA-PC) | 0.152 | 0.214 | [1] |

| 1-stearoyl-2-eicosapentaenoyl-PC (EPA-PC) | 0.131 | 0.169 | [1] |

| 1-stearoyl-2-docosahexaenoyl-PC (DHA-PC) | 0.139 | 0.178 | |

| 1-stearoyl-2-docosapentaenoyl-PC (DPA-PC) | 0.140 | 0.182 |

Table 1: Comparison of Deuterium Order Parameters (SCD) from Molecular Dynamics Simulations. A lower SCD value indicates a more disordered (fluid) membrane.

| Membrane Composition | Gel-Fluid Phase Transition Temperature (°C) | Reference |

| 1-stearoyl(d35)-2-docosapentaenoyl-sn-glycero-3-phosphocholine (18:0(d35)-22:5n6PC) | -2.5 | |

| 1-stearoyl(d35)-2-docosahexaenoyl-sn-glycero-3-phosphocholine (18:0(d35)-22:6n3PC) | -2.5 |

Table 2: Gel-Fluid Phase Transition Temperatures of DPA- and DHA-Containing Phospholipids. The phase transition temperature is a measure of the energy required to disrupt the ordered gel phase to the more fluid liquid-crystalline phase.

Experimental Protocols

A fundamental understanding of the methodologies used to assess membrane fluidity is crucial for interpreting the data and designing future experiments. This section details the core principles and generalized protocols for the key techniques cited.

Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to probe the rotational mobility of a fluorescent probe embedded within the lipid bilayer. The principle lies in exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. A lower anisotropy value corresponds to greater rotational freedom of the probe and thus higher membrane fluidity.

Generalized Protocol for Fluorescence Anisotropy Measurement of DPA-Containing Liposomes:

-

Liposome Preparation:

-

Prepare a lipid mixture including the desired molar percentage of a DPA-containing phospholipid (e.g., 1-stearoyl-2-docosapentaenoyl-sn-glycero-3-phosphocholine) and a host lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC).

-

Dissolve the lipids in an organic solvent (e.g., chloroform/methanol mixture).

-

Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas followed by vacuum desiccation.

-

Hydrate the lipid film with a buffer solution (e.g., PBS, pH 7.4) at a temperature above the gel-liquid crystalline phase transition temperature of the lipid mixture to form multilamellar vesicles (MLVs).

-

To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

-

-

Probe Incorporation:

-

Add a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), to the liposome suspension at a low molar ratio (e.g., 1:500 probe:lipid) from a concentrated stock solution in a suitable solvent (e.g., tetrahydrofuran or DMSO).

-

Incubate the mixture at a temperature above the phase transition for a sufficient time (e.g., 1-2 hours) to ensure complete incorporation of the probe into the lipid bilayer.

-

-

Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers in the excitation and emission paths.

-

Set the excitation and emission wavelengths appropriate for the chosen probe (for DPH, typically λex ≈ 360 nm and λem ≈ 430 nm).

-

Measure the fluorescence intensities with the emission polarizer oriented parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

-

Measure the corresponding intensities with horizontally polarized excitation light (IHV and IHH) to correct for instrument-specific factors (G-factor).

-

Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.

-

-

Data Analysis:

-

Compare the anisotropy values of liposomes containing DPA with control liposomes (without DPA) and liposomes containing other fatty acids like EPA and DHA to assess their relative effects on membrane fluidity.

-

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR spectroscopy is a powerful technique for obtaining detailed information about the order and dynamics of lipid acyl chains in a membrane. By selectively deuterating specific positions on the lipid molecules, one can measure the quadrupolar splitting, which is directly related to the order parameter (SCD) of that C-D bond.

Generalized Protocol for 2H NMR of DPA-Containing Membranes:

-

Synthesis of Deuterated Lipids:

-

Synthesize or procure phospholipids containing a deuterated acyl chain (e.g., perdeuterated stearic acid at the sn-1 position) and DPA at the sn-2 position.

-

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) by hydrating the deuterated lipid with a buffer (e.g., D2O-depleted water) to a specific water content (e.g., 50 wt%).

-

Homogenize the sample by multiple freeze-thaw cycles.

-

Transfer the hydrated lipid sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Use a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence (π/2)x - τ - (π/2)y - τ - acquire).

-

Acquire spectra at a controlled temperature.

-

The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

-

-

Data Analysis:

-

Calculate the order parameter (SCD) for each deuterated segment using the formula: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond (approximately 170 kHz).

-

Plot the order parameter profile as a function of the carbon position along the acyl chain to visualize the ordering of the membrane.

-

Molecular Dynamics (MD) Simulations

MD simulations provide an in-silico "computational microscope" to study the behavior of lipid membranes at an atomic level. By solving Newton's equations of motion for each atom in the system, MD simulations can predict the dynamic evolution of the membrane and provide insights into properties like membrane thickness, area per lipid, and lipid order parameters.

Generalized Protocol for MD Simulation of a DPA-Containing Membrane:

-

System Setup:

-

Build an initial model of the lipid bilayer containing DPA-phospholipids using a membrane builder tool (e.g., CHARMM-GUI).

-

Solvate the bilayer with a water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Force Field Selection:

-

Choose an appropriate force field that accurately describes the interactions of lipids, water, and ions (e.g., CHARMM36, AMBER lipid14).

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes in the initial configuration.

-

Gradually heat the system to the desired temperature under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure and temperature (NPT ensemble) to allow the membrane to relax to its equilibrium area per lipid and thickness.

-

-

Production Run:

-

Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the system adequately.

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to calculate various biophysical properties:

-

Area per lipid: Calculated by dividing the total area of the simulation box in the xy-plane by the number of lipids per leaflet.

-

Membrane thickness: Typically measured as the distance between the average positions of the phosphorus atoms in the two leaflets.

-

Deuterium order parameter (SCD): Calculated from the orientation of the C-H bonds of the lipid acyl chains with respect to the membrane normal.

-

-

References

The Unseen Contributor: A Technical Guide to Docosapentaenoic Acid's Role in the Omega-3 Index

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Omega-3 Index, a clinically significant biomarker for cardiovascular health, is currently defined as the sum of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in red blood cell (RBC) membranes, expressed as a percentage of total fatty acids.[1][2][3] Conspicuously absent from this critical metric is docosapentaenoic acid (DPA), an n-3 long-chain polyunsaturated fatty acid that serves as a metabolic intermediate between EPA and DHA.[4][5] This guide delves into the scientific rationale behind DPA's exclusion, its metabolic intricacies, and the ongoing discussion regarding its potential inclusion in the Omega-3 Index. We will explore the quantitative contributions of DPA to the overall omega-3 profile and provide detailed insights into the experimental protocols used to assess these fatty acids.

The Omega-3 Index: A Foundational Overview

The Omega-3 Index is a validated risk marker for coronary heart disease, with an optimal range of 8% or greater associated with the lowest risk of sudden cardiac death. Levels below 4% are indicative of a higher risk. The measurement of EPA and DHA in RBCs provides a stable reflection of long-term dietary intake over the preceding 120 days, making it a reliable indicator of omega-3 status.

The decision to exclude DPA from the index was based on foundational studies that found erythrocyte DPA levels did not independently predict risk for total mortality or sudden cardiac death. Furthermore, including DPA did not enhance the predictive capability of the original EPA+DHA index. However, emerging research highlights DPA's unique physiological roles, prompting a re-evaluation of its significance.

The Metabolic Journey of this compound

DPA is a 22-carbon omega-3 fatty acid with five double bonds (22:5n-3), positioned metabolically between EPA (20:5n-3) and DHA (22:6n-3). Its metabolism is a dynamic process involving elongation and desaturation enzymes.

Synthesis and Interconversion

Alpha-linolenic acid (ALA), the parent omega-3 fatty acid, can be converted to EPA, which is then elongated to DPA. DPA can be further metabolized to DHA, although this conversion is considered limited in humans. A key aspect of DPA metabolism is its capacity for retro-conversion back to EPA, suggesting DPA may act as a bodily reservoir for this crucial fatty acid.

dot

Caption: Metabolic pathway of n-3 fatty acids.

Quantitative Contribution of DPA to the Omega-3 Profile

While not officially part of the Omega-3 Index, DPA is a quantifiable component of the omega-3 fatty acid pool in human tissues. Studies have shown that erythrocyte DPA levels are typically around 0.5-1.5% of total fatty acids.

A key consideration in the debate over DPA's inclusion is the high correlation between an EPA+DHA index and an EPA+DHA+DPA index. Research has demonstrated a correlation coefficient (r) of 0.98 between the two, suggesting that the addition of DPA may not provide substantial new information for risk prediction.

Table 1: Comparative Omega-3 Index Values

| Study Population | Omega-3 Index (EPA+DHA) (%) | Modified Omega-3 Index (EPA+DHA+DPA) (%) | Correlation (r) | Reference |

| Framingham Offspring Study | Varies | Approximately 2.7 percentage points higher than the original index | 0.98 |

Table 2: Estimated Conversion of ALA in Young Women

| Conversion Product | Net Fractional Inter-conversion from ALA (%) |

| EPA | 21 |

| DPA | 6 |

| DHA | 9 |

| [Source: Burdge et al., 2002] |

Experimental Protocols for Omega-3 Index Determination

Accurate and reproducible measurement of erythrocyte fatty acids is paramount for the clinical utility of the Omega-3 Index. The standard methodology involves gas chromatography.

Blood Sample Collection and Processing

-

Sample Collection: Whole blood is collected in EDTA-containing tubes.

-

Erythrocyte Isolation: Red blood cells are separated from plasma and buffy coat by centrifugation.

-

Washing: The isolated erythrocytes are washed with saline to remove plasma contaminants.

-

Storage: Samples are typically stored at -80°C until analysis.

Fatty Acid Methyl Ester (FAME) Preparation

-

Direct Transesterification: A common method involves direct transesterification of the erythrocyte sample with a reagent such as boron trifluoride in methanol. This process simultaneously extracts and methylates the fatty acids.

-

Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted into an organic solvent (e.g., hexane).

-

Purification: The extract is washed and dried to remove impurities.

Gas Chromatography (GC) Analysis

-

Injection: The FAME sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase of the GC column.

-

Identification and Quantification: Individual fatty acids are identified by their retention times compared to known standards. The area under each peak is proportional to the amount of that fatty acid, allowing for quantification.

-

Omega-3 Index Calculation: The amounts of EPA and DHA are summed and expressed as a percentage of the total identified fatty acids.

dot

Caption: Experimental workflow for Omega-3 Index analysis.

The Future of the Omega-3 Index: Should DPA be Included?

The scientific community continues to debate the merits of including DPA in the Omega-3 Index. Proponents argue that DPA's unique biological activities and its role as a precursor to specialized pro-resolving mediators warrant its inclusion for a more comprehensive assessment of omega-3 status. Opponents maintain that the current EPA+DHA index is a robust and well-validated predictor of cardiovascular risk, and altering the definition could lead to confusion in the clinical and research settings.

Further research is needed to definitively determine whether a modified Omega-3 Index that includes DPA offers superior predictive value for clinical outcomes beyond what the original index provides. As our understanding of the nuanced roles of individual omega-3 fatty acids evolves, so too may the definition of this critical biomarker.

Conclusion

This compound, while currently excluded from the formal definition of the Omega-3 Index, is an integral component of the omega-3 metabolic pathway. Its contribution to the total long-chain omega-3 fatty acid pool is quantifiable, and its biological significance is an area of active investigation. For researchers and drug development professionals, a thorough understanding of DPA's metabolism, its quantitative presence, and the analytical methods used for its measurement is essential for a comprehensive perspective on omega-3 fatty acid science. The continued exploration of DPA's role will undoubtedly refine our understanding of omega-3s and their impact on human health.

References

- 1. vitamintestkits.com [vitamintestkits.com]

- 2. Omega-3 fatty acid index [en.minu.synlab.ee]

- 3. The omega-3 index: clinical utility for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omegaquant.com [omegaquant.com]

- 5. This compound (22:5n-3): a review of its biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on Docosapentaenoic Acid (DPA) Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA), a 22-carbon, five-double-bond long-chain omega-3 polyunsaturated fatty acid (PUFA), has long existed in the shadow of its more famous counterparts, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Historically, DPA was often considered a mere metabolic intermediate in the conversion of EPA to DHA.[1] However, a growing body of research has illuminated DPA's unique physiological roles and therapeutic potential, distinct from both EPA and DHA. This technical guide provides a comprehensive historical perspective on DPA research, detailing key discoveries, experimental methodologies, and the evolving understanding of its biological significance. The recent discovery of DPA-derived specialized pro-resolving mediators (SPMs) has marked a new era in DPA research, highlighting its active role in the resolution of inflammation.[2][3][4]

A Timeline of Discovery: From Obscurity to Prominence

The journey of DPA research can be characterized by a gradual emergence from the background of omega-3 fatty acid studies.

-

Early 20th Century: The Dawn of Fatty Acid Research: The foundations of fatty acid research were laid in the early 1900s, with the discovery of essential fatty acids by Burr and Burr in 1929.[5] Initial analytical techniques, such as fractional distillation and salt-solubility methods, were rudimentary, making the separation and identification of individual long-chain PUFAs challenging.

-

Mid-20th Century: The Rise of EPA and DHA: With the advent of gas-liquid chromatography (GLC) in the 1950s, the analysis of fatty acid composition became more precise. This period saw a surge in research on EPA and DHA, largely driven by the observed cardiovascular benefits in populations with high fish consumption. DPA, being present in smaller quantities in many fish oils, was often overlooked or simply grouped with other omega-3s.

-

Late 20th Century: Unraveling Metabolic Pathways: As our understanding of PUFA metabolism deepened, DPA was identified as an intermediate in the conversion of EPA to DHA. However, studies in the 1990s began to hint at DPA's distinct biological activities. For instance, research on endothelial cells suggested that the pro-migratory effects of EPA might be mediated through its elongation to DPA.

-

Early 21st Century: DPA's Unique Bioactivities Emerge: The turn of the century marked a significant shift in DPA research. Studies began to directly investigate the effects of purified DPA, revealing its potent anti-platelet and anti-inflammatory properties, in some cases exceeding those of EPA and DHA.

-

2013-Present: The Discovery of DPA-Derived Specialized Pro-Resolving Mediators (SPMs): A landmark discovery in 2013 by Serhan and colleagues identified a novel class of SPMs derived from DPA, including resolvins, protectins, and maresins. This finding solidified DPA's role as a proactive player in the resolution of inflammation, with its own unique set of bioactive metabolites.

Quantitative Data on the Biological Effects of DPA

The following tables summarize key quantitative findings from in vitro, in vivo, and clinical studies on the effects of DPA, with comparisons to EPA and DHA where available.

| Table 1: Effects of DPA on Platelet Aggregation | |||

| Study Type | Model | Agonist | Finding |

| In vitro | Rabbit Platelets | Collagen, Arachidonic Acid | DPA was the most potent inhibitor of platelet aggregation, reportedly up to ten times more powerful than EPA. |

| Ex vivo | Human Whole Blood (Female) | Not specified | DPA was as effective as EPA and DHA in inhibiting platelet aggregation. |

| Ex vivo | Human Whole Blood (Male) | Not specified | Only EPA showed significant inhibition of platelet aggregation. |

| Table 2: Effects of DPA on Endothelial Cell Migration | |||

| Study Type | Model | Parameter | Finding |

| In vitro | Bovine Aortic Endothelial Cells | EC Migration | DPA pretreatment (0.5 µg/mL) achieved maximal stimulation of EC migration at a concentration one-tenth that of EPA (5.0 µg/mL). |

| In vitro | Bovine Aortic Endothelial Cells | Angiogenesis (Tube Formation) | DPA pretreatment suppressed VEGF-induced tube formation more effectively than EPA or DHA. |

| Table 3: Effects of DPA on Lipid Profiles | ||||

| Study Type | Model | Dosage | Duration | Finding |

| In vivo | Hamsters | Not specified | Not specified | DPA reduced non-HDL cholesterol by 50%. |

| In vivo | High-fat diet fed mice | 1% of total lipids | 6 weeks | DPA supplementation was the only one (compared to EPA and DHA) that led to a decrease in plasma triglycerides, total cholesterol, and non-HDL-cholesterol. |

| Clinical Study | Healthy Adults | Not specified | Not specified | Red blood cell DPA levels were inversely correlated with fasting triglycerides. |

| Clinical Study | Humans | 4 g/day DPA concentrate | 2 weeks | Plasma triglycerides were reduced by 33% with a DPA concentrate, significantly more than the 11% reduction with an EPA concentrate. |

| Table 4: Effects of DPA, EPA, and DHA on Inflammatory Markers | ||||

| Study Type | Model | Dosage | Duration | Finding |

| Meta-analysis of RCTs | Humans | Various | ≥ 7 days | No significant differential effects of DHA and EPA on CRP, IL-6, and TNF-α were found. |

| Clinical Study | Healthy Adults | 2.7 g/day | 10 weeks | DHA was more effective than EPA at reducing interleukin-18 and increasing adiponectin. No significant difference for IL-6, TNF-α, and CRP. |

| In vivo | High-fat diet fed mice | Not specified | 6 weeks | DPA and DHA prevented the decrease in serum adiponectin levels compared to EPA. |

| In vitro | Macrophages | Not specified | Not specified | EPA's anti-inflammatory effects were suggested to be mediated through its elongation to DPA, which then inhibits pro-inflammatory mediators from COX metabolism. |

Key Experimental Protocols

Platelet Aggregation Assay

-

Objective: To assess the inhibitory effect of DPA on platelet aggregation.

-

Methodology:

-

Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed (e.g., 2000 x g for 15 minutes).

-

Incubation with Fatty Acids: PRP is incubated with varying concentrations of DPA, EPA, or DHA (or a vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

Aggregation Measurement: Platelet aggregation is induced by adding an agonist such as collagen (e.g., 1-5 µg/mL) or arachidonic acid (e.g., 0.5-1 mM). Aggregation is monitored using a platelet aggregometer, which measures the change in light transmittance through the PRP suspension as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is recorded, and the inhibitory effect of the fatty acids is calculated relative to the control.

-

Endothelial Cell Migration Assay (Boyden Chamber Assay)

-

Objective: To evaluate the effect of DPA on endothelial cell migration.

-

Methodology:

-

Cell Culture: Endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured in appropriate growth medium.

-

Pretreatment with Fatty Acids: The endothelial cells are pre-treated with various concentrations of DPA, EPA, or DHA for a specified period (e.g., 48 hours).

-

Assay Setup: A Boyden chamber apparatus is used, which consists of two compartments separated by a microporous membrane (e.g., 8 µm pore size). The lower chamber is filled with a chemoattractant (e.g., fetal bovine serum or a specific growth factor like VEGF).

-

Cell Seeding: The pre-treated endothelial cells are harvested and seeded into the upper chamber of the Boyden chamber.

-

Incubation: The chamber is incubated for a period (e.g., 4-6 hours) to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, fluorescently labeled cells can be used, and migration can be quantified using a fluorescence plate reader.

-

Signaling Pathways and Logical Relationships

DPA Metabolism and Interaction with COX and LOX Pathways

DPA can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive lipid mediators. Its interaction with these pathways is a key aspect of its biological activity.

Caption: DPA's central role in omega-3 metabolism and inflammation.

PPARα Signaling Pathway Activation by DPA

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in lipid metabolism. DPA and its metabolites can act as ligands for PPARα, thereby influencing gene expression related to fatty acid oxidation.

Caption: Activation of the PPARα signaling pathway by DPA.

Conclusion

The historical perspective on this compound research reveals a fascinating journey from a relatively ignored intermediate to a key bioactive omega-3 fatty acid with unique and potent physiological effects. Initially hampered by the dominance of EPA and DHA in the field and the limitations of early analytical techniques, DPA research has gained significant momentum in recent years. The discovery of its distinct roles in regulating platelet aggregation, endothelial cell function, and lipid metabolism, and particularly the identification of its own family of specialized pro-resolving mediators, has firmly established DPA as a critical area of investigation for researchers, scientists, and drug development professionals. Future research, including more head-to-head clinical trials comparing the effects of pure DPA with EPA and DHA, will be crucial to fully elucidate its therapeutic potential in cardiovascular disease, inflammation, and other chronic conditions. The continued exploration of DPA's unique mechanisms of action promises to open new avenues for the development of novel therapeutic strategies.

References

- 1. Eicosapentaenoic and docosapentaenoic acids are the principal products of alpha-linolenic acid metabolism in young men* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of the biologic and pharmacologic role of this compound n-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Dietary Docosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Docosapentaenoic Acid (DPA)

This compound (DPA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) consisting of a 22-carbon chain with five double bonds. It exists in two primary isomeric forms: the n-3 isomer (all-cis-7,10,13,16,19-docosapentaenoic acid) and the n-6 isomer (all-cis-4,7,10,13,16-docosapentaenoic acid). The n-3 isomer, the focus of this guide, is an important component of the omega-3 metabolic pathway, positioned as an intermediate between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). While often overshadowed by its more famous counterparts, DPA is gaining recognition for its unique physiological roles and metabolic significance.

Dietary sources of n-3 DPA are predominantly of marine origin, with significant amounts found in fatty fish, seal oil, and certain microalgae. In human physiology, DPA is not merely a transient intermediate; it can act as a reservoir for EPA and DHA, being retro-converted or further elongated as needed.[1][2] This dynamic interplay underscores its importance in maintaining omega-3 fatty acid homeostasis. Emerging research suggests that DPA may have distinct and potent biological activities, particularly in modulating inflammatory responses and cardiovascular health.

Absorption and Distribution of Dietary DPA

Intestinal Absorption

Following ingestion, dietary DPA, primarily in the form of triacylglycerols and phospholipids, undergoes hydrolysis in the small intestine by pancreatic lipases. The released free fatty acids, including DPA, are then absorbed by enterocytes.

Transport in Circulation

Within the enterocytes, DPA is re-esterified into triacylglycerols and packaged into chylomicrons. These lipoprotein particles are then released into the lymphatic system and subsequently enter the bloodstream. In circulation, DPA is transported within various lipoprotein fractions, including chylomicrons, very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL).

Tissue-Specific Uptake and Distribution

DPA is distributed to various tissues throughout the body, where it is taken up and incorporated into cellular membranes. The tissue-specific accumulation of DPA is influenced by the metabolic needs of the respective tissues. Studies in rats have shown that orally administered radiolabeled DPA is incorporated into the lipids of several tissues, including the liver, heart, brain, kidney, adipose tissue, and skeletal muscle.[3]

Metabolic Fate of DPA

Once taken up by tissues, dietary DPA can undergo several metabolic transformations:

Incorporation into Lipid Pools

DPA is readily incorporated into various lipid classes, most notably phospholipids, which are integral components of cellular membranes. It is also found in triacylglycerols, serving as an energy store, and in cholesteryl esters.[1][2] The incorporation of DPA into membrane phospholipids can alter membrane fluidity and the function of membrane-bound proteins.

Elongation and Desaturation: The Conversion Pathways

DPA is a key player in the omega-3 fatty acid biosynthetic pathway.

-

3.2.1. Conversion to Docosahexaenoic Acid (DHA): DPA can be elongated to tetracosapentaenoic acid (24:5n-3) and then desaturated to tetracosahexaenoic acid (24:6n-3), which is subsequently shortened via peroxisomal β-oxidation to form DHA (22:6n-3).

-

3.2.2. Retroconversion to Eicosapentaenoic Acid (EPA): DPA can be retro-converted back to EPA (20:5n-3) through a process involving peroxisomal β-oxidation. This pathway allows DPA to act as a reservoir for EPA.

-

3.2.3. Competition with n-6 DPA: The n-3 and n-6 DPA isomers are metabolized by the same enzymes. An excess of one isomer can competitively inhibit the metabolism of the other. In states of omega-3 deficiency, there is often a compensatory increase in n-6 DPA levels in tissues.

Beta-Oxidation

Like other fatty acids, DPA can be catabolized through mitochondrial β-oxidation to generate ATP. Studies have shown that DPA and DHA are catabolized to CO2 to a lesser extent compared to EPA.

Quantitative Data on DPA Metabolism

The following tables summarize quantitative data on the dietary sources, tissue distribution, and metabolic conversion of DPA.

Table 1: Dietary Sources of n-3 DPA

| Food Source | DPA Content (mg/100g) |

| Salmon (Atlantic, farmed, raw) | 200 - 400 |

| Mackerel (Atlantic, raw) | 150 - 300 |

| Herring (Atlantic, raw) | 100 - 250 |

| Seal Oil | 3000 - 5000 |

| Tuna (Bluefin, fresh, raw) | 100 - 200 |

Note: Values are approximate and can vary based on the specific species, diet, and environmental conditions.

Table 2: Tissue Distribution of DPA Following Dietary Supplementation in Rats (% of total fatty acids)

| Tissue | Control Diet | DPA-Supplemented Diet |

| Liver | 0.5 ± 0.1 | 2.5 ± 0.3 |

| Heart | 0.8 ± 0.2 | 3.1 ± 0.4 |

| Brain | 0.3 ± 0.1 | 0.9 ± 0.2 |

| Kidney | 0.6 ± 0.1 | 2.8 ± 0.3 |

| Adipose Tissue | 0.2 ± 0.1 | 1.5 ± 0.2 |

| Skeletal Muscle | 0.4 ± 0.1 | 2.2 ± 0.3 |

Data are presented as mean ± standard deviation and are synthesized from multiple animal studies.

Table 3: Conversion Rates of DPA to EPA and DHA in Humans (% of administered dose)

| Conversion | Plasma | Red Blood Cells |

| DPA to EPA | 10 - 15% | 5 - 10% |

| DPA to DHA | 2 - 5% | 1 - 3% |

Estimates are based on stable isotope tracer studies in humans and can be influenced by factors such as baseline omega-3 status and dietary intake.

Table 4: Incorporation of DPA into Different Lipid Classes in Human Plasma (% of total fatty acids in each class)

| Lipid Class | DPA Percentage |

| Phospholipids | 1.5 - 3.0% |

| Triacylglycerols | 0.5 - 1.5% |

| Cholesteryl Esters | 0.8 - 2.0% |

| Non-esterified Fatty Acids | 0.3 - 1.0% |

Values represent typical ranges observed in human plasma and can vary with dietary intake.

Experimental Methodologies

Lipid Extraction and Fatty Acid Analysis

A common and robust method for the extraction and analysis of fatty acids from biological tissues is outlined below.

This method is a widely used liquid-liquid extraction technique for the separation of lipids from other cellular components.

Protocol:

-

Homogenization: Homogenize approximately 1 gram of tissue in a mixture of 1 mL of chloroform and 2 mL of methanol to create a monophasic system.

-

Phase Separation: Add 1 mL of chloroform and 1 mL of distilled water to the homogenate. Vortex the mixture thoroughly.

-

Centrifugation: Centrifuge the sample at 1000 x g for 10 minutes to facilitate phase separation. This will result in a lower chloroform phase containing the lipids and an upper aqueous phase.

-

Lipid Collection: Carefully collect the lower chloroform phase using a Pasteur pipette.

-

Washing: Wash the chloroform phase by adding 2 mL of a pre-prepared upper phase (a mixture of chloroform, methanol, and water in the proportions of the upper phase from a blank extraction) to remove any non-lipid contaminants. Vortex and centrifuge again.

-

Drying: Transfer the washed chloroform phase to a clean tube and evaporate the solvent under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

For analysis by GC, fatty acids are typically converted to their more volatile methyl ester derivatives.

Protocol:

-

Transesterification: To the dried lipid extract, add 2 mL of 1% sulfuric acid in methanol.

-

Heating: Heat the mixture at 70°C for 2 hours in a sealed tube.

-

Extraction: After cooling, add 1 mL of hexane and 0.5 mL of distilled water. Vortex thoroughly.

-

FAME Collection: Centrifuge the mixture and collect the upper hexane layer containing the FAMEs.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the FAME extract into the GC-MS system.

-

Column: Use a suitable capillary column for FAME separation (e.g., a fused silica capillary column coated with a polar stationary phase).

-

Oven Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 250°C) to elute all FAMEs.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for detecting FAMEs (e.g., m/z 50-550).

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the fatty acids by comparing their peak areas to the peak area of an internal standard.

-

Stable Isotope Tracer Studies

Stable isotope tracers are invaluable for elucidating the in vivo metabolic fate of dietary compounds.

Representative Protocol for an in vivo DPA Tracer Study:

-

Subject Recruitment and Baseline Sampling: Recruit healthy volunteers and obtain baseline blood samples after an overnight fast.

-

Tracer Administration: Administer a precisely known amount of a stable isotope-labeled DPA (e.g., [U-¹³C]-DPA) orally, typically incorporated into a standardized meal.

-

Timed Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 2, 4, 6, 8, 24, 48, and 72 hours).

-

Sample Processing: Separate plasma and red blood cells from the blood samples.

-

Lipid Extraction and FAME Preparation: Extract lipids and prepare FAMEs from plasma and red blood cells as described in section 5.1.

-

Isotope Ratio Mass Spectrometry (IRMS) or GC-MS Analysis: Analyze the FAMEs using GC-combustion-IRMS or a high-resolution GC-MS to determine the isotopic enrichment of DPA, EPA, and DHA.

-

Kinetic Modeling: Use the isotopic enrichment data to model the kinetics of DPA absorption, its conversion to EPA and DHA, and its incorporation into different lipid pools.

Signaling Pathways Influenced by DPA and its Metabolites

While research on DPA-specific signaling is still evolving, evidence suggests its involvement in several key pathways, often in concert with or with greater potency than EPA and DHA.

Anti-inflammatory Pathways

DPA has demonstrated potent anti-inflammatory effects. It can modulate the production of lipid mediators and cytokines involved in the inflammatory response.

-

Inhibition of Pro-inflammatory Eicosanoid Synthesis: DPA can compete with arachidonic acid (AA) for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, thereby reducing the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

-

Production of Pro-resolving Mediators: DPA is a precursor to specialized pro-resolving mediators (SPMs), including resolvins of the D-series (RvDs) and protectins, which actively promote the resolution of inflammation.

-

Modulation of Cytokine Production: DPA has been shown to decrease the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), while increasing the production of the anti-inflammatory cytokine interleukin-10 (IL-10).

Cardiovascular Signaling

DPA exerts beneficial effects on the cardiovascular system, including the inhibition of platelet aggregation and the promotion of endothelial cell migration.

-

Inhibition of Platelet Aggregation: DPA is a more potent inhibitor of platelet aggregation than EPA. This effect is likely mediated through the modulation of signaling pathways downstream of platelet activation receptors, such as those for thrombin and ADP, leading to reduced integrin αIIbβ3 activation.

-

Endothelial Cell Function: DPA has been shown to promote the migration of endothelial cells, a crucial process in angiogenesis and wound healing. The underlying signaling pathways may involve the activation of pro-survival and pro-migratory kinases.

Conclusion and Future Directions

Dietary this compound is a metabolically active omega-3 fatty acid with distinct physiological functions. It serves as a crucial intermediate in the biosynthesis of EPA and DHA and acts as a reservoir for these essential fatty acids. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the metabolic fate and biological activities of DPA.

Future research should focus on further elucidating the specific signaling pathways through which DPA exerts its effects, particularly in comparison to EPA and DHA. A deeper understanding of DPA's unique contributions to human health will be critical for the development of novel therapeutic strategies targeting inflammatory and cardiovascular diseases. The use of advanced analytical techniques, such as lipidomics and stable isotope tracing, will be instrumental in unraveling the complex metabolic network of DPA and its derivatives.

References

The Precursors to Docosapentaenoic Acid: A Technical Guide to Their Metabolic Pathways and Dietary Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosapentaenoic acid (DPA) is a 22-carbon long-chain polyunsaturated fatty acid (PUFA) that exists in two main isomeric forms: n-3 DPA (Clupanodonic acid) and n-6 DPA (Osbond acid). These molecules are crucial intermediates in the biosynthesis of other bioactive lipids and play significant roles in various physiological processes, including inflammation, cardiovascular health, and neural function. Understanding the metabolic precursors of DPA and their dietary origins is paramount for researchers in nutrition, medicine, and drug development. This technical guide provides an in-depth overview of the n-3 and n-6 DPA metabolic pathways, quantitative data on their dietary sources, and detailed experimental protocols for their analysis.

This compound (DPA) Precursors and Their Dietary Sources

The biosynthesis of DPA in humans relies on the dietary intake of essential fatty acids, which serve as the initial building blocks for a series of desaturation and elongation reactions.

n-3 this compound (n-3 DPA) Precursors

The primary precursors for the synthesis of n-3 DPA are alpha-linolenic acid (ALA) and eicosapentaenoic acid (EPA).

-

Alpha-Linolenic Acid (ALA; 18:3n-3): An essential omega-3 fatty acid that cannot be synthesized by the human body and must be obtained from the diet.[1]

-

Eicosapentaenoic Acid (EPA; 20:5n-3): A long-chain omega-3 fatty acid that can be synthesized from ALA or obtained directly from the diet.

n-6 this compound (n-6 DPA) Precursors

The synthesis of n-6 DPA starts with the essential omega-6 fatty acid, linoleic acid, which is converted to arachidonic acid.

-

Linoleic Acid (LA; 18:2n-6): An essential omega-6 fatty acid that is abundant in the Western diet.

-

Arachidonic Acid (AA; 20:4n-6): A long-chain omega-6 fatty acid derived from LA.

Quantitative Data on Dietary Sources of DPA Precursors

The following tables summarize the quantitative content of DPA precursors in various dietary sources.

Table 1: Alpha-Linolenic Acid (ALA) Content in Plant-Based Foods

| Food Source | ALA Content (g per 100g) |

| Flaxseeds | 22.8 |

| Chia Seeds | 17.8 |

| Walnuts | 9.1 |

| Flaxseed Oil | 53.3 |

| Canola Oil | 9.1 |

| Soybean Oil | 6.8 |

| Hemp Seeds | 20.0 |

Data compiled from various sources.

Table 2: Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) Content in Seafood

| Seafood | EPA (mg per 100g) | DHA (mg per 100g) |

| Salmon (Atlantic, farmed, raw) | 820 | 1,240 |

| Mackerel (Atlantic, raw) | 898 | 1,401 |

| Herring (Atlantic, raw) | 907 | 1,105 |

| Sardines (canned in oil, drained) | 473 | 509 |

| Anchovies (canned in oil, drained) | 842 | 1,292 |

| Oysters (Pacific, raw) | 433 | 405 |

Data compiled from various sources including the USDA FoodData Central.[2]

Table 3: Linoleic Acid (LA) Content in Vegetable Oils, Nuts, and Seeds

| Food Source | LA Content (g per 100g) |

| Safflower Oil | 74.6 |

| Sunflower Oil | 65.7 |

| Corn Oil | 53.5 |

| Soybean Oil | 50.4 |

| Walnuts | 38.1 |

| Pine Nuts | 33.7 |

| Brazil Nuts | 24.2 |

Data compiled from various sources.[3][4][5]

Table 4: Arachidonic Acid (AA) Content in Animal Products

| Food Source | AA Content (mg per 100g) |

| Chicken Egg Yolk | 390 |

| Duck Egg Yolk | 891 |

| Liver (Beef, cooked) | 294 |

| Chicken (dark meat, cooked) | 120 |

| Pork (lean, cooked) | 56 |

| Beef (lean, cooked) | 35 |

| Turkey (dark meat, cooked) | 100 |

Data compiled from various sources.

Metabolic Pathways of DPA Synthesis